Molecular weight and formula of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid
Molecular weight and formula of 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid
[1]
Executive Summary
6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid is a bifunctional heterocyclic building block utilized in the synthesis of advanced medicinal agents, particularly within the fields of kinase inhibition (e.g., JAK/SYK pathways) and phosphatase modulation (e.g., SHP2 inhibitors).[1] Its structure features a pyridine core substituted with a polar carboxylic acid "handle" at position 2 and a solubilizing piperidine ether moiety at position 6.
This scaffold is valued for its ability to improve the physicochemical profile of drug candidates—specifically aqueous solubility and metabolic stability—while providing orthogonal vectors for further chemical diversification. This guide details its molecular properties, validated synthetic protocols, and application logic in modern drug discovery.
Physicochemical Properties
The following data represents the core physicochemical parameters for the free acid form of the molecule.
| Property | Value | Notes |
| IUPAC Name | 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid | |
| Molecular Formula | C₁₁H₁₄N₂O₃ | |
| Molecular Weight | 222.24 g/mol | |
| Exact Mass | 222.1004 | |
| CAS Number | Not widely listed | Often handled as the N-Boc protected ester intermediate (e.g., CAS 1228665-98-0 for related analogs).[1] |
| Predicted pKa (Acid) | ~3.5 - 4.0 | Pyridine-2-carboxylic acid moiety |
| Predicted pKa (Base) | ~9.8 - 10.2 | Secondary amine of piperidine |
| Predicted LogP | -0.5 to 0.2 | Highly polar / Amphoteric |
| Solubility | High in aqueous buffers (pH dependent); Soluble in DMSO, MeOH.[1] | Zwitterionic character at neutral pH. |
Synthetic Methodology
Retrosynthetic Logic
The most robust route to 6-(Piperidin-4-yloxy)pyridine-2-carboxylic acid employs a Nucleophilic Aromatic Substitution (SNAr) strategy.[1] Direct displacement on the free acid is possible but often low-yielding due to the formation of unreactive carboxylate salts.[1] Therefore, the preferred protocol utilizes an ester-protected pyridine electrophile and an N-Boc-protected piperidine nucleophile.[1]
Validated Protocol
Reagents:
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Electrophile: Methyl 6-chloropyridine-2-carboxylate (CAS: 6636-55-1) or Methyl 6-fluoropyridine-2-carboxylate.[1]
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Nucleophile: tert-Butyl 4-hydroxypiperidine-1-carboxylate (CAS: 109384-19-2).[1]
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Base: Cesium Carbonate (Cs₂CO₃) or Sodium Hydride (NaH).
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Solvent: DMF or DMSO (Anhydrous).
Step-by-Step Workflow:
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Nucleophile Activation:
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In a flame-dried flask under N₂, dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (1.1 equiv) in anhydrous DMF.
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Cool to 0°C and add NaH (1.2 equiv, 60% dispersion). Stir for 30 min to generate the alkoxide.
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Note: If using Cs₂CO₃ (2.0 equiv), heating is typically required, and the base can be added directly with the electrophile.
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SNAr Coupling:
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Add Methyl 6-chloropyridine-2-carboxylate (1.0 equiv) to the reaction mixture.
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Heat the mixture to 60–80°C for 4–12 hours. Monitor by LC-MS for the formation of the ether-linked intermediate (Methyl 6-((1-(tert-butoxycarbonyl)piperidin-4-yl)oxy)picolinate).[1]
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Quench: Pour into ice water and extract with EtOAc. Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]
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Global Deprotection (Hydrolysis + Boc-Removal):
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Dissolve the crude intermediate in a 1:1 mixture of THF/Water.
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Add LiOH (3.0 equiv) and stir at RT to hydrolyze the methyl ester (approx. 2-4 hours).
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Acidify carefully to pH ~4 to isolate the Boc-acid or proceed directly to Boc-removal.[1]
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Boc-Removal: Treat the intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) for 1 hour.
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Isolation: Concentrate in vacuo. The product is typically isolated as the HCl or TFA salt. For the zwitterion, neutralize with ion-exchange resin (e.g., Dowex) or purify via preparative HPLC (C18, Water/Acetonitrile with 0.1% Formic Acid).
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Synthesis Pathway Diagram
Figure 1: Step-wise synthesis of the target molecule using protected building blocks to ensure regioselectivity and high yield.
Analytical Characterization
To validate the synthesis, the following spectral signatures should be observed (data simulated based on structural moieties):
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¹H NMR (400 MHz, DMSO-d₆):
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Pyridine Ring: Three distinct aromatic signals.
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δ ~7.9 ppm (dd, 1H, H-4 position, triplet-like).
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δ ~7.6 ppm (d, 1H, H-3 position, near acid).
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δ ~7.0 ppm (d, 1H, H-5 position, near ether).
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Ether Linkage:
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δ ~5.2 ppm (m, 1H, CH-O, methine proton of piperidine).
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Piperidine Ring:
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δ ~3.0–3.3 ppm (m, 4H, CH₂-N).
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δ ~1.7–2.1 ppm (m, 4H, CH₂-C).
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MS (ESI+):
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[M+H]⁺: Calculated 223.11; Observed 223.1.
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Applications in Drug Discovery
This molecule serves as a critical "linker-scaffold" in Fragment-Based Drug Design (FBDD).[1]
Structural Logic
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Solubility Vector: The piperidine ring disrupts planarity and introduces a basic center (pKa ~10), significantly enhancing aqueous solubility compared to bi-aryl ether analogs.
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Binding Interactions:
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The Carboxylic Acid can form salt bridges with active site residues (e.g., Arginine/Lysine) or chelate metals (e.g., Mg²⁺ in kinase pockets).
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The Pyridine Nitrogen acts as a hydrogen bond acceptor.
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The Ether Oxygen provides a flexible hinge, allowing the piperidine to adopt optimal conformations within a hydrophobic pocket.
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Target Classes
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SHP2 Phosphatase Inhibitors: Used to link the allosteric binding core to solvent-exposed solubilizing groups.[1]
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P2X3 Receptor Antagonists: The pyridine-ether motif mimics the diaminopyrimidine core found in gefapixant-like compounds, offering an alternative chemotype.[1]
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Kinase Inhibitors (JAK/SYK): The piperidine amine provides a handle for amide coupling to extend into the solvent front, modulating ADME properties.
Decision Tree for Usage
Figure 2: Decision matrix for utilizing the amine and acid functionalities during Lead Optimization.
References
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Relay Therapeutics. (2019). SHP2 Phosphatase Inhibitors and Methods of Use Thereof. WO2019183367A1. Link
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Portola Pharmaceuticals. (2009). Pyrrolopyrazine Derivatives for Use in the Treatment of Autoimmune and Inflammatory Diseases. US20090215750A1. Link
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Picolinic Acid Derivatives. Retrieved from PubChem. Link
